Dactylocycline D
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Overview
Description
Dactylocycline D is a member of the tetracycline family of antibiotics, which are known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria . This compound is derived from the actinobacteria genus Dactylosporangium . Tetracyclines, including this compound, are characterized by their linearly fused tetracyclic structures and an oxidized 2-naphthacenecarboxamide framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dactylocycline D involves a complex glycosylation process. The biosynthetic pathway includes the use of TetR/MarR-transporter enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome . The process is refined through phylogenetic analysis of chain length factors, leading to the isolation and characterization of the compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Dactylosporangium species. The fermentation products are then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dactylocycline D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Dactylocycline D has a wide range of scientific research applications:
Mechanism of Action
Dactylocycline D exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and thus inhibiting protein synthesis . This mechanism is similar to other tetracyclines, making it effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
- Chlorotetracycline
- Oxytetracycline
- Tigecycline
- Hainancycline
Comparison: Dactylocycline D is unique due to its specific glycosylation pattern and its ability to overcome certain bacterial resistance mechanisms . Unlike some other tetracyclines, it has shown effectiveness against strains that are resistant to traditional tetracyclines .
Properties
CAS No. |
146064-00-8 |
---|---|
Molecular Formula |
C33H42ClN3O14 |
Molecular Weight |
740.1 g/mol |
IUPAC Name |
[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate |
InChI |
InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44) |
InChI Key |
VFTDFPDDNYOKOT-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dactylocycline D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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